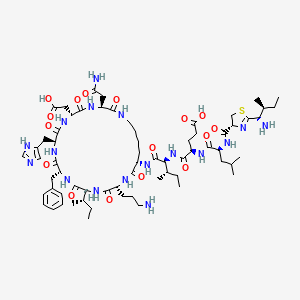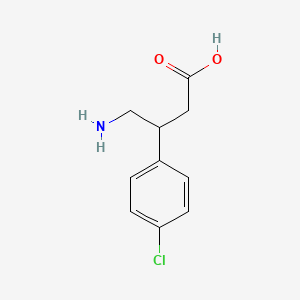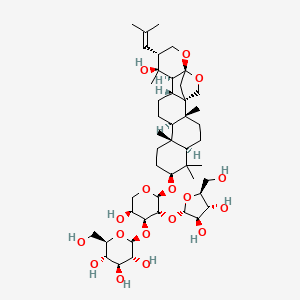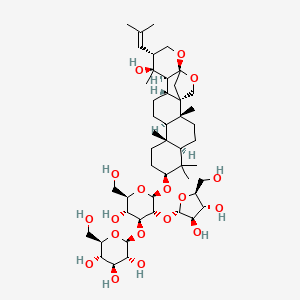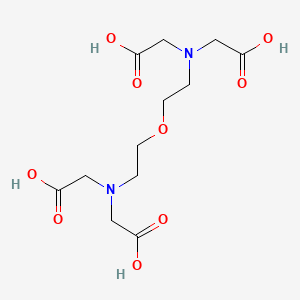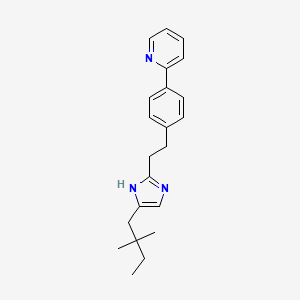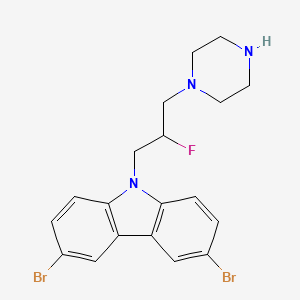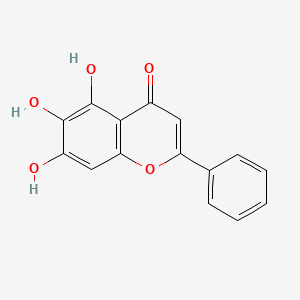![molecular formula C24H18ClN3O3 B1667772 3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone CAS No. 330662-92-5](/img/structure/B1667772.png)
3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD9092 is an enhancers of reactive oxygen species that are nontoxic or cause genotype-selective cell death. Elevation of reactive oxygen species (ROS) levels has been observed in many cancer cells relative to nontransformed cells, and recent reports have suggested that small-molecule enhancers of ROS may selectively kill cancer cells in various in vitro and in vivo models
Applications De Recherche Scientifique
Antioxidant Efficiency in Lubricating Greases
A study by Hussein, Ismail, and El-Adly (2016) explored the antioxidant efficiency of quinolinone derivatives, similar in structure to the compound , in lubricating greases. They found that these compounds showed promising results in decreasing total acid number and oxygen pressure drop in lubricating greases, indicating their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity
Manna and Agrawal (2009) conducted a study on derivatives of pyrazoline, including those structurally similar to the compound of interest, and found significant antibacterial activity against various bacterial strains. This suggests the potential of these compounds in developing new antibacterial agents (Manna & Agrawal, 2009).
Synthesis and Crystal Structures
Şahin et al. (2011) synthesized and analyzed the crystal structures of pyrazole derivatives, closely related to the compound . This research provides insight into the molecular geometries and electrostatic potential maps of such compounds, which can be crucial for understanding their interactions in various applications (Şahin et al., 2011).
Corrosion Inhibition
Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate that similar compounds, such as the one of interest, may have potential applications in protecting metals from corrosion (Saraswat & Yadav, 2020).
Antimicrobial Screening of Azetidinone Derivatives
Idrees et al. (2020) synthesized and tested various azetidinone derivatives, which include pyrazole and quinoline moieties, for antimicrobial activity. This research contributes to understanding the antimicrobial potential of similar compounds (Idrees et al., 2020).
Antimalarial and Antiproliferative Activity
Charris et al. (2019) synthesized quinoline-chalcone and quinoline-pyrazoline hybrids, examining their antimalarial and anticancer properties. This study highlights the dual-action potential of compounds structurally similar to the compound of interest (Charris et al., 2019).
Antioxidant Properties
Hassan, Abdel‐kariem, and Ali (2017) researched the antioxidant activities of various synthesized compounds, including 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, demonstrating the potential of such compounds in antioxidant applications (Hassan, Abdel‐kariem, & Ali, 2017).
Propriétés
Numéro CAS |
330662-92-5 |
|---|---|
Nom du produit |
3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone |
Formule moléculaire |
C24H18ClN3O3 |
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H18ClN3O3/c1-14(29)28-20(21-8-5-11-31-21)13-19(27-28)23-22(15-6-3-2-4-7-15)17-12-16(25)9-10-18(17)26-24(23)30/h2-12,20H,13H2,1H3,(H,26,30) |
Clé InChI |
AVIBQVYHMOXFCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CO5 |
SMILES canonique |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CO5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BRD9092; BRD-9092; BRD 9092. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



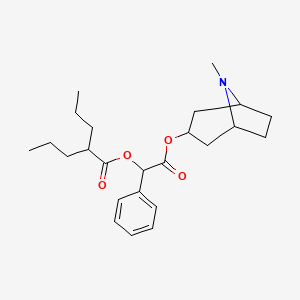
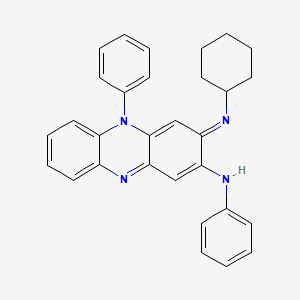
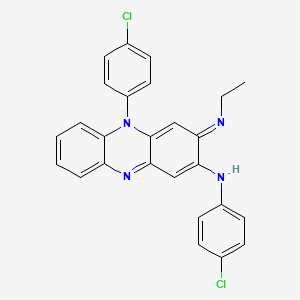
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)
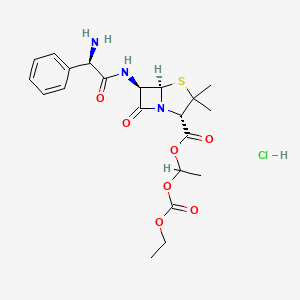
![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)
